2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid
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Overview
Description
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid is a complex organic compound that features a piperidine ring substituted with a 3,5-dichlorobenzyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid typically involves multiple steps
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a building block for polymers.
Mechanism of Action
The mechanism of action for 2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid is not well-documented. its structure suggests it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring and benzyl group may play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
1-BOC-Piperidin-4-yl)acetic acid: Similar in structure but lacks the 3,5-dichlorobenzyl group.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Contains a pyrazole ring instead of the benzyl group.
Uniqueness
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid is unique due to the presence of the 3,5-dichlorobenzyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C15H17Cl2NO4 |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C15H17Cl2NO4/c16-12-5-11(6-13(17)8-12)9-22-15(21)18-3-1-10(2-4-18)7-14(19)20/h5-6,8,10H,1-4,7,9H2,(H,19,20) |
InChI Key |
MTNCIQQUSWSPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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